molecular formula C24H19F2N3O2 B2859718 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1014089-22-5

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2859718
CAS RN: 1014089-22-5
M. Wt: 419.432
InChI Key: RZARGVDPSKBWNK-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals due to its ability to form hydrogen bonds. The molecule also contains two 4-fluorobenzyl groups, which are benzene rings with a fluorine atom and a CH2 group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorine atoms on the benzyl groups would be expected to have a strong electronegative effect, pulling electron density towards themselves and away from the benzene ring. This could have significant effects on the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The pyrazole ring and the carboxamide group are both capable of participating in a variety of chemical reactions. The fluorine atoms on the benzyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the carboxamide group could increase its polarity, potentially making it more soluble in polar solvents. The aromatic rings could contribute to its stability and possibly its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which are closely related to the target compound. These derivatives are synthesized to explore their chemical properties and potential biological activities. For example, fluorocontaining substituted amides of pyrazole-4-carboxylic acid and substituted pyrazolo[3,4-d]pyrimidines have been synthesized, indicating a methodological approach to designing compounds with potential biological activities (Eleev et al., 2015).

Antimicrobial and Antituberculosis Activity

A series of compounds, including thiazole-aminopiperidine hybrid analogs, have been designed and synthesized for their in vitro antimicrobial activities. One specific compound showed promising activity against Mycobacterium tuberculosis, highlighting the potential of fluorocontaining compounds in developing new antimicrobial agents (Jeankumar et al., 2013).

Anticancer Activity

Research into pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases has shown that these compounds exhibit cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. This work underlines the importance of structural modifications to enhance biological activities, where fluorocontaining compounds could play a significant role (Hassan et al., 2015).

Novel Drug Design

The search for novel drug candidates often leads to the synthesis and characterization of new chemical entities. Studies on compounds like Raltegravir monohydrate, a recognized HIV integrase inhibitor, demonstrate the detailed chemical analysis necessary for understanding the potential of new drugs. The hydration state, crystal packing, and hydrogen bonding interactions are crucial for the drug's activity and stability (Yamuna et al., 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-10-6-17(7-11-19)14-29-15-22(23(30)27-21-4-2-1-3-5-21)24(28-29)31-16-18-8-12-20(26)13-9-18/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZARGVDPSKBWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

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